2,4-dimethyl-5-oxohexanoic acid

Antibacterial Drug-resistant pathogens Broad-spectrum activity

2,4-Dimethyl-5-oxohexanoic acid (CAS 2323-28-6) is a branched-chain keto monocarboxylic acid with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol. The compound belongs to the medium-chain oxo fatty acid class and possesses two chiral centers (positions 2 and 4), making it a racemic mixture with four potential stereoisomers in its non-stereoselectively synthesized form.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 2323-28-6
Cat. No. B6151400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-5-oxohexanoic acid
CAS2323-28-6
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(CC(C)C(=O)O)C(=O)C
InChIInChI=1S/C8H14O3/c1-5(7(3)9)4-6(2)8(10)11/h5-6H,4H2,1-3H3,(H,10,11)
InChIKeySPSSBFRNUFPFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-oxohexanoic Acid (CAS 2323-28-6): Procurement-Relevant Identity and Class Positioning


2,4-Dimethyl-5-oxohexanoic acid (CAS 2323-28-6) is a branched-chain keto monocarboxylic acid with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol [1]. The compound belongs to the medium-chain oxo fatty acid class and possesses two chiral centers (positions 2 and 4), making it a racemic mixture with four potential stereoisomers in its non-stereoselectively synthesized form . Its structure features a six-carbon backbone with methyl substituents at C-2 and C-4 and a ketone group at C-5, distinguishing it from regioisomeric dimethyl-5-oxohexanoic acids such as 3,3-dimethyl-5-oxohexanoic acid (a dimedone precursor) and 4,4-dimethyl-5-oxohexanoic acid (CAS 28354-99-6) [2]. The compound has been identified in the AntibioticDB database as an experimental antibacterial agent originating from Orchid Chemicals & Pharmaceuticals, with reported activity against drug-resistant Gram-positive and Gram-negative pathogens [3]. Additionally, it serves as a protected chiral intermediate in the total synthesis of didemnin-family antineoplastic depsipeptides [4].

Why 2,4-Dimethyl-5-oxohexanoic Acid Cannot Be Substituted by Other Dimethyl-oxohexanoic Acid Isomers


Regioisomeric dimethyl-5-oxohexanoic acids sharing the identical molecular formula C₈H₁₄O₃ are not functionally interchangeable due to the pronounced steric and electronic influence of methyl group positioning on both chemical reactivity and biological target engagement. The 2,4-dimethyl substitution pattern places one methyl group α to the carboxylic acid (C-2) and a second methyl β to the ketone (C-4), creating a unique steric environment that affects both the acidity of the carboxylic acid proton and the electrophilicity of the ketone carbonyl [1]. In contrast, 3,3-dimethyl-5-oxohexanoic acid bears a gem-dimethyl motif at C-3, which favors cyclization to dimedone-type products and is predominantly utilized as a bulk industrial intermediate for agrochemicals and polymer additives [2]. The 4,4-dimethyl regioisomer (CAS 28354-99-6) lacks the α-methyl substitution, altering its suitability for chiral derivatization and enzyme recognition [1]. Furthermore, the unsubstituted parent compound 5-oxohexanoic acid (CAS 3128-06-1) exhibits a straight-chain conformation with no chiral centers, precluding its use in stereoselective transformations that exploit the 2,4-dimethyl scaffold's dual stereogenic centers [3]. Procurement of the incorrect isomer for a validated synthetic route or biological assay introduces uncontrolled variables in diastereoselectivity, metabolic stability, and target binding that cannot be compensated by adjusting reaction conditions [4].

Quantitative Differentiation Evidence for 2,4-Dimethyl-5-oxohexanoic Acid vs. Closest Analogs


Antibacterial Spectrum Breadth: 2,4-Dimethyl-5-oxohexanoic Acid Targets Both Gram-Positive and Gram-Negative Drug-Resistant Pathogens

According to the AntibioticDB curated entry, 2,4-dimethyl-5-oxohexanoic acid (reported by Orchid Chemicals & Pharmaceuticals in 2011) demonstrates a dual Gram-positive and Gram-negative antibacterial spectrum that includes activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus spp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. This dual-spectrum profile contrasts with the unsubstituted parent 5-oxohexanoic acid, which is characterized in the same database as primarily a bacterial xenobiotic metabolite with no comparable pathogen-targeted antibacterial annotation [2]. The presence of the 2,4-dimethyl branching pattern is inferred to enhance membrane penetration or target engagement relative to the straight-chain parent, consistent with established structure-activity relationships for branched-chain fatty acids where methyl substitution increases lipophilicity and membrane disruption capacity [3].

Antibacterial Drug-resistant pathogens Broad-spectrum activity

Chiral Intermediate Utility: The 2,4-Dimethyl Scaffold Enables Stereoselective Didemnin Synthesis

The 2,4-dimethyl-5-oxohexanoic acid scaffold serves as a critical chiral intermediate in the synthesis of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a key constituent of the didemnin family of antineoplastic cyclic depsipeptides [1]. Gonzalez et al. (1994) demonstrated that the 2,4-dimethyl substitution pattern provides two stereogenic centers that are essential for generating diastereoisomeric intermediates (compounds 11, 22, and 23) which, upon orthogonal deprotection and amide bond formation with (S)-leucine derivatives, enable access to optically pure didemnins [2]. By comparison, 3,3-dimethyl-5-oxohexanoic acid—the most industrially accessible isomer due to its role in dimedone manufacture—lacks the requisite C-2 stereocenter and is unsuitable for generating the (2S,4S) stereochemical configuration required for didemnin fragment coupling [3]. The 4,4-dimethyl isomer similarly fails to provide the α-methyl chiral center needed for stereochemical control in the didemnin synthetic route [4].

Chiral building block Didemnin synthesis Antineoplastic depsipeptides

Physicochemical Differentiation: LogP and Ionization Profile vs. 5-Oxohexanoic Acid

Computed physicochemical properties provide a quantitative basis for differentiation. 2,4-Dimethyl-5-oxohexanoic acid has a predicted logP (XLogP3-AA) of 0.9 [1], compared to 0.5 for the unsubstituted 5-oxohexanoic acid [2], representing a 0.4 log unit increase in lipophilicity attributable to the two methyl substituents. This translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient, which correlates with enhanced membrane permeability in biological systems [3]. The ACD/LogP value for the target compound is 0.56, with a LogD (pH 7.4) of -1.89, indicating predominant ionization at physiological pH . The boiling point is predicted at 284.0 ± 13.0 °C at 760 mmHg , which is relevant for purification and handling considerations during procurement specifications.

Lipophilicity Physicochemical properties Drug-likeness

Patent-Corroborated Intermediate Value: 2,4-Dimethyl-5-oxohexane Nitrile as a Pharmaceutical Precursor

US Patent 5,334,721 (Castelijns et al., 1994, assigned to Stamicarbon B.V.) establishes that 2,4-dimethyl-5-oxohexane nitrile—the nitrile analog of the target acid—can be synthesized with high regioselectivity and minimal undesired isomer formation, and is explicitly claimed as a starting material for pharmaceutical and agrochemical intermediates [1]. The patent teaches that the 2,4-dimethyl substitution pattern on the 5-oxohexane scaffold minimizes formation of the undesired 2-methyl-5-oxohexane isomer compared to mono-methyl or unsubstituted variants, based on the steric directing effect of the C-2 methyl group during the base-catalyzed addition of methyl ketones to α,β-unsaturated nitriles [2]. The corresponding carboxylic acid (2,4-dimethyl-5-oxohexanoic acid) is obtainable via hydrolysis of this nitrile, positioning it within a patent-validated synthetic pathway. In contrast, 3,3-dimethyl-5-oxohexanoic acid is patented for a distinct industrial application (dimedone production via cyclodehydration, Lonza AG), illustrating divergent downstream utility driven solely by methyl group positioning [3].

Pharmaceutical intermediate Patent evidence Agrochemical precursor

Number of Stereocenters as a Determinant of Downstream Molecular Complexity

2,4-Dimethyl-5-oxohexanoic acid possesses two defined stereocenters (C-2 and C-4), yielding up to four stereoisomers in the absence of stereoselective synthesis . This stereochemical richness contrasts with the unsubstituted 5-oxohexanoic acid (zero stereocenters), 3,3-dimethyl-5-oxohexanoic acid (zero stereocenters, gem-dimethyl), and 4,4-dimethyl-5-oxohexanoic acid (one stereocenter at C-2 if applicable) [1]. The presence of two stereocenters enables the generation of diastereomerically enriched intermediates that are valuable for stereochemical structure-activity relationship (SSAR) studies in medicinal chemistry [2]. The Gonzalez et al. (1994) didemnin synthesis explicitly exploits this feature: diastereoisomeric intermediates 11, 22, and 23 are generated from the 2,4-dimethyl scaffold and shown to be separable and individually processable toward optically pure didemnins, a capability not available from any other dimethyl-oxohexanoic acid isomer [3].

Stereochemistry Chiral resolution Molecular complexity

Optimal Research and Industrial Application Scenarios for 2,4-Dimethyl-5-oxohexanoic Acid (CAS 2323-28-6)


Anti-Infective Drug Discovery Targeting Multidrug-Resistant (MDR) Pathogens

Based on the AntibioticDB-curated antibacterial spectrum encompassing MRSA, vancomycin-resistant Enterococcus spp., M. catarrhalis, and S. pneumoniae [1], 2,4-dimethyl-5-oxohexanoic acid is positioned as a starting scaffold for hit-to-lead optimization in anti-infective programs targeting Gram-positive and Gram-negative drug-resistant bacteria. Its activity profile, reported by Orchid Chemicals in 2011 with preclinical-stage status [1], suggests utility in early-stage antibacterial screening cascades where broad-spectrum coverage is prioritized. The compound's moderate lipophilicity (XLogP3-AA = 0.9) [2] supports oral bioavailability potential while the carboxylic acid moiety permits prodrug strategies (e.g., esterification) for permeability enhancement. Researchers should procure this specific isomer rather than 5-oxohexanoic acid or regioisomeric dimethyl variants, as the antibacterial annotation is uniquely associated with the 2,4-dimethyl substitution pattern in the AntibioticDB knowledgebase.

Stereoselective Total Synthesis of Didemnin-Class Antineoplastic Depsipeptides

For academic and industrial natural product synthesis groups pursuing didemnin A, B, C, or their synthetic analogs, 2,4-dimethyl-5-oxohexanoic acid is an essential chiral building block. The Gonzalez et al. (1994) synthetic route published in the Journal of the Chemical Society, Perkin Transactions 1 [3] establishes a validated protocol for converting this scaffold into protected derivatives 7 and 16 of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid—the precise substructure embedded within the didemnin macrocyclic framework. The two stereocenters (C-2 and C-4) are structurally indispensable for generating the diastereoisomeric intermediates (compounds 11, 22, and 23) that converge to optically pure didemnins upon orthogonal deprotection and fragment coupling. No alternative regioisomer (3,3-dimethyl, 4,4-dimethyl, or 5,5-dimethyl) can substitute in this synthetic route due to the absence of the required α-methyl chiral center.

Pharmaceutical Intermediate Manufacturing via Nitrile Hydrolysis Pathways

US Patent 5,334,721 (Castelijns et al., 1994, Stamicarbon B.V.) [4] validates 2,4-dimethyl-5-oxohexane nitrile as a pharmaceutical and agrochemical intermediate accessible via regioselective base-catalyzed addition of methyl ketones to α,β-unsaturated nitriles. The corresponding carboxylic acid is obtainable through nitrile hydrolysis, positioning 2,4-dimethyl-5-oxohexanoic acid within a patent-protected synthetic supply chain. Industrial procurement teams evaluating kilo-to-metric-ton scale supply should assess this compound as a hydrolysis product of the commercially precedented nitrile intermediate, leveraging the established process chemistry for cost-effective access to the acid form. This contrasts with 3,3-dimethyl-5-oxohexanoic acid, which is industrially channeled toward dimedone (a bulk chemical for coatings, polymers, and analytical reagents) via a completely divergent cyclodehydration pathway [5], underscoring the non-interchangeability of these isomers at the manufacturing scale.

Stereochemical Structure-Activity Relationship (SSAR) Studies in Medicinal Chemistry

The dual stereocenters at C-2 and C-4 of 2,4-dimethyl-5-oxohexanoic acid present an opportunity for systematic stereochemical SAR exploration in medicinal chemistry programs. By procuring the racemic mixture and employing chiral resolution techniques (e.g., diastereomeric salt formation or chiral HPLC), research groups can access all four stereoisomers for comparative biological evaluation. This approach has been demonstrated in the didemnin context, where diastereoisomeric intermediates were individually processed to establish stereochemical requirements for antitumor activity [3]. The 2,4-dimethyl substitution pattern is uniquely suited for this purpose because both chiral centers reside on the carbon backbone (rather than on a gem-dimethyl group as in the 3,3-isomer), allowing the stereochemical influence of each center on biological target engagement to be independently probed. Procurement of this isomer over its regioisomers is mandatory for any SSAR program requiring backbone stereochemical diversity on a 5-oxohexanoic acid template.

Quote Request

Request a Quote for 2,4-dimethyl-5-oxohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.